Application: “2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide” is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities .
Application: This compound is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .
Application: This compound is used in the synthesis of 2-bromo-5-fluorobenzotrifluoride, a compound with wide applications, mainly as an organic reagent and medicine intermediate .
Method: The synthesis method comprises the following steps :
Application: This compound is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities .
2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide is an organic compound characterized by the presence of bromine and fluorine substituents on a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 335.92 g/mol. The compound features a bromobenzyl structure with a trifluoromethyl group at the para position relative to the bromine atom, which imparts unique chemical properties, including increased lipophilicity and potential biological activity.
Several synthetic routes have been reported for the preparation of 2-bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide:
2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide is primarily utilized as a building block in organic synthesis. It serves as an intermediate for:
Interaction studies involving 2-bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthesizing more complex molecules and evaluating its potential biological activity.
Several compounds share structural similarities with 2-bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Bromo-4-(trifluoromethyl)benzyl bromide | Lacks fluorine at the 5-position; different reactivity | |
4-Bromo-3-(trifluoromethyl)benzyl bromide | Different substitution pattern; potential differences in biological activity | |
2-Fluoro-5-bromo-4-(trifluoromethyl)benzene | Fluorine at the 2-position; alters electronic properties | |
4-(Trifluoromethyl)benzyl bromide | No additional bromo substituent; simpler structure |
The unique combination of both bromo and fluoro groups at specific positions on the benzene ring gives 2-bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide distinct chemical properties that may enhance its utility in various synthetic applications compared to its analogs.